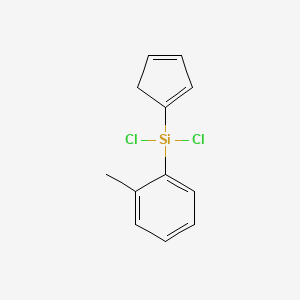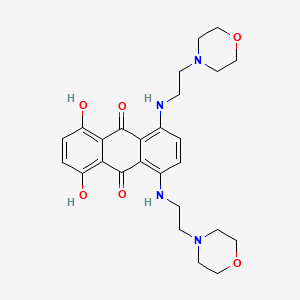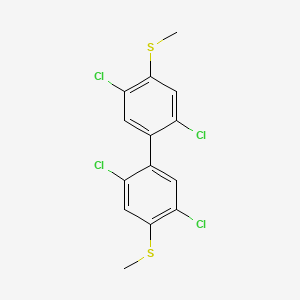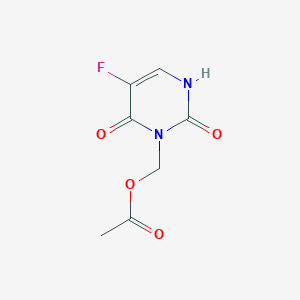![molecular formula C9H19NO2Si B14462739 3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one CAS No. 68698-89-5](/img/structure/B14462739.png)
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one is a compound that features a tert-butyl(dimethyl)silyl group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature, leading to the formation of the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the silyl group.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.
Scientific Research Applications
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects sensitive functional groups from unwanted reactions during synthetic processes. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, revealing the protected functionality for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for silylation of alcohols and amines.
tert-Butyldimethylsilanol: Another silylating agent with similar applications.
tert-Butyldimethylsilyl trifluoromethanesulfonate: Used in specialized silylation reactions.
Uniqueness
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one is unique due to its combination of the oxazolidinone ring and the tert-butyl(dimethyl)silyl group. This combination provides enhanced stability and selectivity in protecting group chemistry, making it a valuable tool in complex synthetic routes .
Properties
CAS No. |
68698-89-5 |
|---|---|
Molecular Formula |
C9H19NO2Si |
Molecular Weight |
201.34 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H19NO2Si/c1-9(2,3)13(4,5)10-6-7-12-8(10)11/h6-7H2,1-5H3 |
InChI Key |
FRCIVRLKBQLVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


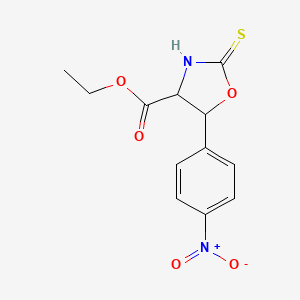

![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
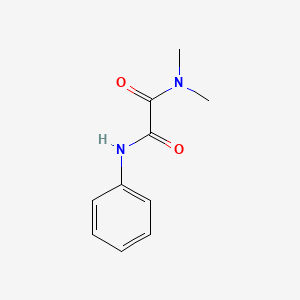
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
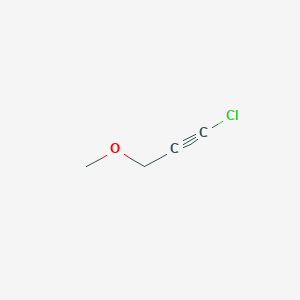
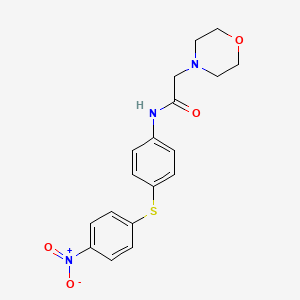
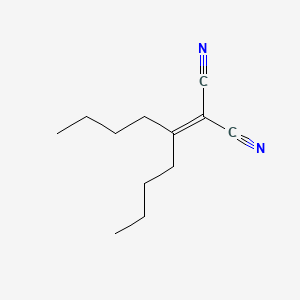
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
